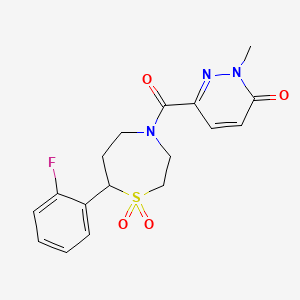
6-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H18FN3O4S and its molecular weight is 379.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one is a novel thiazepane derivative with potential therapeutic applications. Its unique structure includes a thiazepane ring and a pyridazinone moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H18FN3O4S with a molecular weight of approximately 379.4 g/mol. The presence of the 2-fluorophenyl group is expected to enhance lipophilicity and possibly influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H18FN3O4S |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 2034528-57-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiazepane ring may facilitate binding to specific receptors or enzymes, while the fluorophenyl group can enhance hydrophobic interactions, potentially increasing binding affinity.
Biological Activities
Research indicates that compounds structurally similar to This compound exhibit a range of biological activities:
- Antimicrobial Activity: Similar thiazepane derivatives have shown effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents.
- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential: Preliminary studies suggest that thiazepane derivatives can inhibit tumor growth in certain cancer models.
Case Studies and Research Findings
Several studies have explored the biological activity of related thiazepane compounds:
- Antimicrobial Efficacy: A study demonstrated that thiazepane derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects: Research indicated that thiazepane derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing conditions like arthritis.
- Anticancer Activity: In vitro studies showed that certain thiazepane compounds induced apoptosis in cancer cell lines, indicating their potential utility in cancer therapy.
Comparative Analysis
The following table compares the biological activities of This compound with similar compounds:
| Compound Name | Notable Activities | Structural Features |
|---|---|---|
| 6-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane) | Antimicrobial, anti-inflammatory | Thiazepane ring with fluorophenyl |
| 7-(2-Chlorophenyl)-1,4-thiazepane 1,1-dioxide | Antimicrobial activity | Similar thiazepane core |
| Benzothiazepine derivatives | Anticonvulsant effects | Benzene ring fused with thiazepane |
Eigenschaften
IUPAC Name |
6-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-20-16(22)7-6-14(19-20)17(23)21-9-8-15(26(24,25)11-10-21)12-4-2-3-5-13(12)18/h2-7,15H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOMYKLMXGYGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














